molecular formula C22H22O B13393858 3,3'-Dimethyl-4''-methyltrityl alcohol

3,3'-Dimethyl-4''-methyltrityl alcohol

Cat. No.: B13393858
M. Wt: 302.4 g/mol
InChI Key: JJUDTRTZFRVZNI-UHFFFAOYSA-N
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Description

3,3'-Dimethyl-4''-methyltrityl alcohol is a specialized trityl derivative primarily employed as a key starting material or intermediate in the synthesis of protecting groups for synthetic chemistry. These protecting groups are crucial in the controlled synthesis of complex molecules, particularly in the solid-phase synthesis of oligonucleotides and peptides. The methyl substitutions on the phenyl rings can influence the compound's steric bulk and lipophilicity, potentially offering tailored stability and deprotection kinetics compared to other trityl analogs. This makes it a valuable reagent for researchers developing novel synthetic methodologies and exploring the structure-activity relationships of protecting groups. The product is intended for use by qualified laboratory personnel solely for research and development purposes. This compound is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

bis(3-methylphenyl)-(4-methylphenyl)methanol

InChI

InChI=1S/C22H22O/c1-16-10-12-19(13-11-16)22(23,20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15,23H,1-3H3

InChI Key

JJUDTRTZFRVZNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyl 4 Methyltrityl Alcohol

Acid-Catalyzed Ionization and Carbocation Stability Studies

The ionization of 3,3'-Dimethyl-4''-methyltrityl alcohol in the presence of acid is a facile process leading to the formation of a highly stabilized tertiary carbocation. This reaction is initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). Subsequent heterolytic cleavage of the carbon-oxygen bond yields the 3,3'-Dimethyl-4''-methyltrityl cation.

The stability of this carbocation is a key factor in the reactivity of the parent alcohol. The positive charge on the central carbon atom is extensively delocalized through resonance into the three aromatic rings. Furthermore, the methyl groups on the phenyl rings contribute to the stabilization of the positive charge through two primary effects:

Inductive Effect: The methyl groups are electron-donating, pushing electron density towards the positively charged central carbon, thereby reducing its charge density and increasing its stability.

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl groups with the vacant p-orbital of the carbocation also helps to disperse the positive charge.

Table 1: Acid-Catalyzed Ionization of this compound

Reactant Reagent Product

The stability of this cation facilitates reactions that proceed through an SN1 mechanism.

Nucleophilic Substitution Reactions Involving the Trityl Moiety

Given the remarkable stability of the 3,3'-Dimethyl-4''-methyltrityl cation, nucleophilic substitution reactions of the corresponding alcohol proceed readily via an SN1 pathway. masterorganicchemistry.com This two-step mechanism involves the formation of the carbocation as the rate-determining step, followed by a rapid attack by a nucleophile. masterorganicchemistry.com

The general mechanism is as follows:

Formation of the carbocation: (as described in section 3.1)

Nucleophilic attack: The planar carbocation is then attacked by a nucleophile from either face, which can lead to a racemic mixture if the starting alcohol were chiral and the reaction occurred at a stereocenter.

A wide variety of nucleophiles can react with the 3,3'-Dimethyl-4''-methyltrityl cation. The steric hindrance afforded by the bulky trityl group can influence the rate of reaction with very large nucleophiles.

Table 2: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu⁻) Product
Cl⁻ 3,3'-Dimethyl-4''-methyltrityl chloride
Br⁻ 3,3'-Dimethyl-4''-methyltrityl bromide
I⁻ 3,3'-Dimethyl-4''-methyltrityl iodide
CH₃OH 3,3'-Dimethyl-4''-methyltrityl methyl ether
H₂O This compound

Oxidation and Reduction Pathways of the Carbinol Functionality of this compound

The carbinol functionality of this compound exhibits distinct behavior under oxidative and reductive conditions, largely due to its structural characteristics as a tertiary benzylic alcohol.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. youtube.com Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions. While strong oxidizing agents can degrade the molecule, selective oxidation of the tertiary alcohol to a ketone is not a feasible transformation. Benzylic C-H bonds are susceptible to oxidation, but in this case, the carbinol carbon has no attached hydrogen. masterorganicchemistry.com

Reduction: The reduction of the carbinol functionality of an alcohol is not a common transformation as the hydroxyl group is not a good leaving group. Conversion of the alcohol to a derivative with a better leaving group, such as a halide or a tosylate, would be necessary before a reduction could be attempted, which would essentially be a nucleophilic substitution with a hydride source. Direct reduction of the alcohol is not a synthetically viable pathway.

Derivatization Reactions of this compound

The hydroxyl group of this compound is a key site for various derivatization reactions, allowing for the synthesis of a range of compounds with diverse applications.

The formation of ethers from this compound can be achieved under acidic conditions with another alcohol, proceeding through an SN1 mechanism. The steric hindrance of the trityl group generally favors reactions with primary or less hindered secondary alcohols. organic-chemistry.org

Table 3: Representative Etherification Reactions

Reagent Conditions Product
Methanol (CH₃OH) Acid catalyst (e.g., H₂SO₄) 3,3'-Dimethyl-4''-methyltrityl methyl ether
Ethanol (C₂H₅OH) Acid catalyst (e.g., TsOH) 3,3'-Dimethyl-4''-methyltrityl ethyl ether

The esterification of sterically hindered tertiary alcohols like this compound can be challenging due to steric hindrance around the hydroxyl group. researchgate.netoup.com Standard Fischer esterification conditions (carboxylic acid and a strong acid catalyst) may not be efficient. chemguide.co.uk More reactive carboxylic acid derivatives are often employed.

Table 4: Representative Esterification Reactions

Reagent Conditions Product
Acetic anhydride Pyridine 3,3'-Dimethyl-4''-methyltrityl acetate
Benzoyl chloride Triethylamine 3,3'-Dimethyl-4''-methyltrityl benzoate

The conversion of this compound to the corresponding halides is a common and synthetically useful transformation. These trityl halides are valuable reagents in organic synthesis, particularly as protecting groups for alcohols, amines, and thiols. The reaction typically proceeds via an SN1 mechanism in the presence of a hydrohalic acid or other halogenating agents. masterorganicchemistry.com

Table 5: Formation of Trityl Halides and Other Derivatives

Reagent Product
Concentrated HCl 3,3'-Dimethyl-4''-methyltrityl chloride
Concentrated HBr 3,3'-Dimethyl-4''-methyltrityl bromide
Thionyl chloride (SOCl₂) 3,3'-Dimethyl-4''-methyltrityl chloride

Applications of 3,3 Dimethyl 4 Methyltrityl Alcohol in Advanced Organic Synthesis

Role as a Protecting Group in Multistep Organic Transformations

The primary application of trityl alcohols in organic synthesis is as a precursor to the corresponding trityl protecting group. The 3,3'-Dimethyl-4''-methyltrityl group, formed from its corresponding alcohol, offers a bulky and lipophilic shield for hydroxyl functionalities.

Protection of Hydroxyl Functionalities in Complex Molecule Synthesis

The protection of hydroxyl groups is a frequent necessity in the synthesis of complex natural products, pharmaceuticals, and oligonucleotides. The triphenylmethyl (trityl) protecting group is particularly effective for protecting polar, water-soluble alcohols due to its lipophilic nature. lookchem.com The introduction of a trityl group is typically achieved by reacting the alcohol with the corresponding trityl chloride in the presence of a base. nih.gov In the case of 3,3'-Dimethyl-4''-methyltrityl alcohol, it would first be converted to 3,3'-Dimethyl-4''-methyltrityl chloride, likely through reaction with a chlorinating agent like thionyl chloride or acetyl chloride. This activated form would then react with the target hydroxyl group.

The steric hindrance provided by the three methyl groups on the phenyl rings of the 3,3'-Dimethyl-4''-methyltrityl group would be expected to impart a high degree of selectivity for the protection of primary alcohols over more sterically congested secondary and tertiary alcohols. nih.gov This selectivity is a crucial aspect in the regioselective modification of polyol-containing molecules such as carbohydrates and nucleosides.

Orthogonality of 3,3'-Dimethyl-4''-methyltrityl Protection in Relation to Other Protecting Groups

A key concept in modern synthetic chemistry is orthogonality, which allows for the selective removal of one protecting group in the presence of others. ru.nl Trityl groups are acid-labile, meaning they are removed under acidic conditions. This property makes them orthogonal to a wide range of other protecting groups that are stable to acid but labile to other conditions.

The 3,3'-Dimethyl-4''-methyltrityl group would be expected to be orthogonal to base-labile groups (e.g., acetate, benzoate), fluoride-labile groups (e.g., silyl (B83357) ethers like TBDMS, TIPS), and groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers). wikipedia.orgmasterorganicchemistry.com The precise acid lability of the 3,3'-Dimethyl-4''-methyltrityl group would be influenced by the electronic and steric effects of the methyl substituents. Generally, electron-donating groups on the phenyl rings increase the stability of the resulting trityl cation, making the protecting group more acid-labile. The methyl groups at the 3, 3', and 4'' positions are electron-donating, which would likely increase the acid sensitivity of this group compared to the parent trityl group. peptide.com

Table 1: Theoretical Orthogonality of the 3,3'-Dimethyl-4''-methyltrityl (DMMTr) Group

Protecting GroupDMMTr StabilityRationale
Acetyl (Ac)StableDMMTr is stable to basic conditions used for acetyl group removal.
Benzoyl (Bz)StableDMMTr is stable to basic conditions used for benzoyl group removal.
Benzyl (Bn)StableDMMTr is stable to hydrogenolysis conditions used for benzyl group removal.
tert-Butyldimethylsilyl (TBDMS)StableDMMTr is stable to fluoride-based deprotection of silyl ethers.
9-Fluorenylmethyloxycarbonyl (Fmoc)StableDMMTr is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.

This table is based on the established chemical behavior of trityl-based protecting groups and represents a theoretical framework for the 3,3'-Dimethyl-4''-methyltrityl group.

Selective Deprotection Strategies for 3,3'-Dimethyl-4''-methyltrityl Ethers

The cleavage of trityl ethers is typically achieved under acidic conditions, which facilitate the formation of the stable trityl carbocation. lookchem.com The rate of cleavage is highly dependent on the specific acid and solvent system employed. For highly acid-sensitive trityl derivatives, such as those with electron-donating substituents, very mild acidic conditions are often sufficient for deprotection. This allows for fine-tuning of the deprotection strategy to achieve selectivity in the presence of other acid-labile groups.

For the 3,3'-Dimethyl-4''-methyltrityl group, a range of acidic conditions could theoretically be employed for its removal, from stronger acids like trifluoroacetic acid (TFA) for rapid cleavage to milder conditions such as dilute solutions of mineral acids, or Lewis acids like boron trichloride (B1173362) at low temperatures. lookchem.comacs.org The increased steric bulk of the 3,3'-Dimethyl-4''-methyltrityl group might also influence the kinetics of the deprotection reaction.

Utilization as a Synthetic Reagent or Catalyst Precursor

While the primary role of this compound is as a protecting group precursor, trityl compounds, in general, have found other applications in organic synthesis. The corresponding trityl cation, which can be readily generated from the alcohol in the presence of a strong acid, can act as a bulky and relatively stable carbocation.

Integration into Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) is a powerful technique for the automated and efficient synthesis of peptides, oligonucleotides, and other polymers. nih.gov In this methodology, the growing molecule is attached to an insoluble polymer support, which facilitates purification by simple filtration and washing. Trityl-based linkers are commonly used to attach the first building block to the solid support. acs.org

The 3,3'-Dimethyl-4''-methyltrityl group, due to its acid lability, could be incorporated into a linker for solid-phase synthesis. The cleavage of the final product from the resin would be achieved by treatment with an acidic cocktail. The steric bulk of the 3,3'-Dimethyl-4''-methyltrityl linker could offer advantages, such as minimizing diketopiperazine formation, a common side reaction in the synthesis of dipeptides on solid supports. acs.org The specific acid lability of this group would allow for the cleavage of the synthesized molecule from the resin under conditions that may leave other acid-sensitive protecting groups on the molecule intact, enabling the synthesis of fully protected fragments for use in convergent synthesis strategies. acs.org

Supramolecular Chemistry and Materials Science Involving 3,3 Dimethyl 4 Methyltrityl Alcohol Derivatives

Design and Synthesis of Supramolecular Architectures Incorporating Trityl Scaffolds

The design of supramolecular architectures based on trityl scaffolds leverages the group's inherent bulkiness and well-defined geometry. Researchers have explored the synthesis of various trityl derivatives to create building blocks for larger, ordered structures. The synthesis of these molecules often involves the functionalization of the trityl alcohol with specific recognition motifs or reactive groups that can direct their assembly into predictable patterns.

The general synthetic strategy for incorporating trityl groups into supramolecular systems often begins with the synthesis of a functionalized trityl chloride, which can then be reacted with a variety of nucleophiles, including alcohols, amines, and thiols, to introduce the bulky trityl group. By carefully selecting the starting materials and reaction conditions, chemists can create a diverse library of trityl-containing molecules with different shapes, sizes, and functionalities. These molecules can then self-assemble through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to form discrete supramolecular structures or extended networks.

A key aspect in the design of these architectures is the concept of preorganization, where the trityl scaffold helps to position the interacting functional groups in a way that favors a specific assembled state. This can lead to the formation of highly ordered crystalline materials, liquid crystals, or discrete molecular capsules.

Role of Bulky Trityl Groups in Molecular Recognition and Self-Assembly Processes

The steric bulk of the trityl group plays a crucial role in molecular recognition and self-assembly. This bulkiness can create well-defined cavities or clefts within a supramolecular assembly, which can selectively bind guest molecules of a complementary size and shape. This "lock-and-key" type of recognition is a fundamental principle in supramolecular chemistry.

Furthermore, the trityl group can act as a "supramolecular protective group." mdpi.com In some instances, its sheer size can prevent the formation of otherwise expected intermolecular interactions, such as hydrogen bonding between hydroxyl groups, thereby directing the self-assembly process down an alternative pathway. mdpi.com This allows for a degree of control over the final supramolecular structure that would be difficult to achieve with smaller substituents.

The self-assembly of trityl-containing molecules is a dynamic process governed by a delicate balance of attractive and repulsive forces. The bulky nature of the trityl groups can lead to significant steric hindrance, which must be overcome by favorable non-covalent interactions for a stable assembly to form. This interplay between sterics and intermolecular forces is a key factor in determining the final morphology of the self-assembled structure.

Application in Advanced Polymeric Materials and Nanostructures

The incorporation of trityl alcohol derivatives into polymers can lead to materials with novel properties and functionalities. The bulky trityl groups can act as rigid, space-filling components within a polymer chain, influencing its conformation, thermal stability, and mechanical properties. For example, polymers containing trityl side chains can exhibit enhanced rigidity and higher glass transition temperatures compared to their unsubstituted counterparts.

In the field of nanostructures, trityl derivatives can be used as building blocks for the bottom-up fabrication of well-defined nanoscale objects. The self-assembly of trityl-containing amphiphiles, for instance, can lead to the formation of micelles, vesicles, or nanofibers with potential applications in drug delivery and nanotechnology. The hydrophobic nature of the trityl group can drive the assembly in aqueous media, while functional groups attached to the trityl scaffold can be exposed on the surface of the nanostructure, allowing for further modification or interaction with the surrounding environment.

The development of advanced polymeric materials often focuses on creating systems with responsive or "smart" behaviors. mdpi.comnih.gov The non-covalent interactions that drive the self-assembly of trityl-based supramolecular polymers can be designed to be sensitive to external stimuli such as temperature, pH, or light, leading to materials that can change their structure and properties on demand.

Chiral Derivatives of 3,3'-Dimethyl-4''-methyltrityl Alcohol in Supramolecular Systems

While no specific information is available for chiral derivatives of this compound, the study of chiral trityl-containing molecules is an active area of research. Chirality is a fundamental property in supramolecular chemistry, as it can lead to the formation of helical or other asymmetric structures with unique optical and recognition properties.

The introduction of a chiral center into a trityl alcohol derivative can influence the helical twist of the trityl group itself, a phenomenon known as chirality transfer. mdpi.com This can result in the preferential formation of one helical conformer over the other. When these chiral building blocks self-assemble, this molecular-level chirality can be amplified to the supramolecular level, leading to the formation of chiral aggregates.

These chiral supramolecular systems are of great interest for applications in enantioselective recognition, catalysis, and chiroptical materials. For example, a chiral cavity within a supramolecular host could be used to selectively bind one enantiomer of a chiral guest molecule over the other. Similarly, chiral supramolecular polymers could exhibit circularly polarized luminescence, a property that is highly sought after for applications in displays and photonics. The design and synthesis of new chiral trityl derivatives continue to be a promising avenue for the development of advanced functional materials.

Advanced Analytical and Spectroscopic Characterization of 3,3 Dimethyl 4 Methyltrityl Alcohol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds and the assessment of their purity. For 3,3'-Dimethyl-4''-methyltrityl alcohol, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula.

The expected ionization process, typically Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would likely involve the formation of a protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. A key fragmentation pathway for trityl alcohols involves the loss of the hydroxyl group to form the highly stable trityl cation. glenresearch.comyoutube.com The high stability of this cation is a characteristic feature in the mass spectra of these compounds. glenresearch.com Further fragmentation would involve the cleavage of the methyl groups or the aromatic rings.

Purity assessment would be conducted by searching for ions corresponding to potential impurities, such as starting materials or byproducts from its synthesis. The high mass accuracy of HRMS, typically within 5 ppm, allows for the confident differentiation between the target compound and potential contaminants. researchgate.netresearchgate.net

Table 1: Predicted HRMS Data for this compound

Ion Species Calculated m/z Predicted Fragmentation Pathway
[M+H]⁺ 317.1899 Molecular Ion
[M+Na]⁺ 339.1718 Sodium Adduct
[M-H₂O+H]⁺ 299.1794 Loss of water to form trityl cation

Note: The data in this table is predictive and based on the chemical formula C₂₂H₂₄O.

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for the complete assignment of all proton and carbon signals and to provide insight into the molecule's three-dimensional structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the substitution pattern on the three phenyl rings. Three separate signals would be expected for the three distinct methyl groups. The hydroxyl proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would show signals for the central carbinol carbon (typically δ 80-90 ppm in related structures), aromatic carbons, and the methyl carbons. azom.com The number of distinct aromatic signals would confirm the asymmetrical nature of the molecule.

2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for conformational analysis. Trityl compounds are known to adopt a propeller-like conformation. nih.gov NOESY would reveal through-space interactions between protons on the different aromatic rings, helping to define the specific arrangement and torsional angles of the phenyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.0 - 7.5 125 - 145
Carbinol C-OH - ~85
-OH ~2.0 (broad s) -
3,3'-CH₃ ~2.3 (s, 6H) ~21

Note: The data in this table is predictive, based on typical chemical shift ranges for similar functional groups. epfl.chmdpi.com Specific values would require experimental determination.

Advanced Chromatographic Methods for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

Advanced chromatographic techniques are essential for separating the target compound from complex mixtures and for its precise quantification. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) would depend on the compound's polarity and thermal stability.

LC-MS/MS: Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) would be a primary method for analysis. The separation of substituted aromatic isomers can be challenging, often requiring specialized stationary phases, such as biphenyl (B1667301) or pentafluorophenyl (PFP) columns, which offer different selectivity based on π-π and dipole-dipole interactions. restek.comresearchgate.net A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide high sensitivity and selectivity for quantification. nih.gov

GC-MS: Due to the presence of the polar hydroxyl group and a relatively high molecular weight, direct analysis of this compound by GC-MS may be difficult. The alcohol group can lead to poor peak shape and thermal degradation in the injector. libretexts.org Therefore, derivatization would likely be necessary to increase volatility and thermal stability. nih.govchromforum.org Common derivatization methods include silylation (e.g., with BSTFA) or acylation, which convert the polar -OH group into a less polar silyl (B83357) ether or ester, respectively. osti.gov

Table 3: Illustrative Chromatographic Conditions for Analysis

Technique Column Mobile Phase / Carrier Gas Detection
LC-MS/MS Biphenyl stationary phase (e.g., 100 x 2.1 mm, 2.7 µm) A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient) ESI⁺, Multiple Reaction Monitoring (MRM)

Note: This table provides typical starting conditions for method development.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions. A key feature for alcohols is the O-H stretching vibration. In a dilute solution in a non-polar solvent, a sharp band is expected around 3615 cm⁻¹ for a sterically hindered tertiary alcohol. cdnsciencepub.com In the solid state or in a concentrated solution, this band would broaden and shift to a lower frequency (typically 3550-3200 cm⁻¹) due to intermolecular hydrogen bonding. spcmc.ac.inlibretexts.org Other significant peaks would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a strong C-O stretching vibration between 1200-1100 cm⁻¹ for a tertiary alcohol. adichemistry.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations typically give strong Raman signals, which would be useful for confirming the triaryl structure. The symmetric vibrations of the substituted benzene (B151609) rings would be particularly prominent.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch (H-bonded) 3550 - 3200 Strong, Broad Weak
O-H Stretch (Free) ~3615 Medium, Sharp Weak
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Aliphatic C-H Stretch 3000 - 2850 Medium Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Strong

Note: The data in this table is predictive and based on established group frequencies. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

For analogous trityl-containing alcohols, X-ray diffraction studies have confirmed the characteristic propeller-like conformation of the three aryl rings around the central carbon atom. nih.gov The analysis would reveal the specific twist angles of the dimethyl- and methyl-substituted phenyl rings.

Furthermore, the crystal packing would elucidate the nature of intermolecular interactions. In many trityl alcohols, aggregates stabilized by O-H···O hydrogen bonds are observed. nih.govyoutube.com However, significant steric hindrance around the hydroxyl group, as might be expected in this compound, can preclude strong hydrogen bonding, leading to other interactions like O-H···π or C-H···π interactions dominating the crystal packing. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value / Information
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Key Torsional Angles C-C-C-O angles defining the propeller twist
Intermolecular Interactions O-H···O hydrogen bonds or O-H···π interactions

Note: This table presents hypothetical data based on common observations for similar small organic molecules and substituted trityl alcohols. researchgate.netacs.org

Theoretical and Computational Chemistry Studies on 3,3 Dimethyl 4 Methyltrityl Alcohol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. cecam.org These calculations can determine the distribution of electrons, the energies of molecular orbitals, and various properties that dictate chemical reactivity.

The electronic structure of 3,3'-Dimethyl-4''-methyltrityl alcohol is characterized by the delocalized π-systems of its three phenyl rings and the localized σ-bonds of the central sp³-hybridized carbon and the alcohol group. The methyl substituents on the phenyl rings act as weak electron-donating groups, subtly modifying the electron density distribution across the aromatic systems.

Key electronic properties calculated for molecules like this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Reactivity descriptors derived from these calculations, such as the Mulliken effective charges on atoms and the Molecular Electrostatic Potential (MEP), provide a map of the charge distribution. researchgate.net The MEP map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the most negative potential is expected around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for hydrogen bonding and protonation.

Table 1: Calculated Electronic Properties for a Representative Substituted Trityl Alcohol (Note: These are representative values based on DFT calculations for similar aromatic alcohols and may not be the exact values for this compound.)

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability
LUMO Energy-1.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.1 eVRelates to chemical stability and reactivity
Dipole Moment1.9 DMeasures overall polarity of the molecule
Mulliken Charge on O-0.75 eHighlights the electronegativity and reactivity of the oxygen atom

Conformational Analysis and Steric Effects of Substituents on Trityl Systems

The triphenylmethyl (trityl) framework is renowned for its unique three-dimensional, propeller-like shape. Conformational analysis studies the different spatial arrangements of a molecule (conformers) and their relative energies. youtube.com For trityl systems, the primary degrees of freedom are the torsional or dihedral angles of the three phenyl rings relative to the central carbon atom.

The stable conformation of this compound is a result of the balance between the stabilizing effects of π-system conjugation (which would favor a planar structure) and the destabilizing steric repulsion between the ortho-hydrogens and substituents on the phenyl rings (which forces them to twist out of plane). wikipedia.org The molecule adopts a helical conformation to minimize these steric clashes. nih.gov

The steric bulk of substituents can be quantified using parameters like A-values, which measure the preference of a substituent to occupy the equatorial position in a cyclohexane ring. youtube.comwikipedia.org While not directly applicable to the trityl system, the concept illustrates how larger groups create more steric strain. youtube.com In the case of this compound, the steric hindrance created by the bulky trityl group itself is a dominant feature, often exploited in synthetic chemistry for the selective protection of primary alcohols. nih.gov

Table 2: Representative Dihedral Angles and Steric Parameters (Note: Dihedral angles are illustrative for a stable, non-planar propeller conformation of a substituted trityl system.)

ParameterTypical ValueDescription
Ring 1 Dihedral Angle (C-C-C-C)~35°Twist angle of the first phenyl ring out of a common plane
Ring 2 Dihedral Angle (C-C-C-C)~38°Twist angle of the second phenyl ring out of a common plane
Ring 3 Dihedral Angle (C-C-C-C)~34°Twist angle of the third phenyl ring out of a common plane
A-Value (Methyl group)1.74 kcal/molA measure of the steric bulk of a methyl group, derived from cyclohexane equilibria wikipedia.org

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its behavior in different solvent environments and its interactions with other molecules. nih.goved.ac.uk

The primary intermolecular interactions involving this molecule are hydrogen bonding and van der Waals forces. The hydroxyl (-OH) group is a key functional group, capable of acting as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (at the O). In protic solvents like water or ethanol, the alcohol group will form a dynamic network of hydrogen bonds with solvent molecules. jraic.com

In non-polar solvents, the dominant interactions are van der Waals forces, specifically London dispersion forces, arising from the large, polarizable electron clouds of the three phenyl rings. The bulky and hydrophobic nature of the substituted trityl group means that the molecule will have limited solubility in highly polar solvents like water but will be more soluble in organic solvents such as chloroform or diethyl ether.

MD simulations can model these interactions explicitly, tracking the trajectories of the solute and solvent molecules. From these simulations, properties like the radial distribution function (RDF) can be calculated. The RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. For example, the RDF for water molecules around the hydroxyl group of the trityl alcohol would show a sharp peak at a short distance, indicating a high probability of finding a water molecule in the first solvation shell due to hydrogen bonding.

Table 3: Key Intermolecular Interactions and Simulated Properties (Note: Data is representative of what would be obtained from an MD simulation of an alcohol in a given solvent.)

Interaction / PropertyDescriptionSimulated System
Hydrogen BondingInteraction between the -OH group and protic solvent molecules.This compound in Ethanol
Van der Waals ForcesDispersion and dipole-dipole forces between the aromatic rings and solvent.This compound in Chloroform
π-π StackingPotential for non-covalent interactions between the phenyl rings of two solute molecules.Concentrated solution of this compound
First Solvation Shell Peak (O-H···Owater)High probability peak in the radial distribution function, typically around 2.7-3.0 Å.This compound in Water

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing molecules. cam.ac.uk Methods like DFT can accurately forecast NMR, IR, and UV-Vis spectra. d-nb.infochemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.govnih.gov Calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions has become high enough to help in structural elucidation, with mean absolute errors often below 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info For this compound, calculations would predict distinct signals for the aromatic protons, the methyl protons, and the single hydroxyl proton.

Infrared (IR) Spectroscopy: Computational methods can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govarxiv.org By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational modes and their intensities can be obtained. chemrxiv.org These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. Key predicted peaks for this molecule would include the O-H stretch (a broad band around 3400-3600 cm⁻¹), C-H stretches from the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using methods like Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For trityl derivatives, characteristic absorption bands are typically observed between 220 nm and 180 nm, arising from π-π* transitions within the phenyl rings. nih.gov The specific substitution pattern on the rings will influence the precise location and intensity of these absorptions.

Table 4: Predicted Spectroscopic Data for this compound (Note: These values are representative predictions based on standard computational chemistry methods.)

Spectroscopy TypePredicted FeaturePredicted ValueAssignment
¹H NMRChemical Shift (δ)~7.0-7.4 ppmAromatic Protons (Ar-H)
Chemical Shift (δ)~2.3-2.4 ppmMethyl Protons (Ar-CH₃)
Chemical Shift (δ)~2.1 ppmHydroxyl Proton (-OH)
Solvent: CDCl₃
IRVibrational Frequency~3550 cm⁻¹O-H Stretch
Vibrational Frequency~3050 cm⁻¹Aromatic C-H Stretch
Vibrational Frequency~2950 cm⁻¹Methyl C-H Stretch
Vibrational Frequency~1600 cm⁻¹Aromatic C=C Stretch
UV-Visλ_max 1~220 nmπ-π* Transition
λ_max 2~200 nmπ-π* Transition

Future Perspectives and Emerging Research Directions for 3,3 Dimethyl 4 Methyltrityl Alcohol

Development of Novel and Sustainable Synthetic Routes to Substituted Trityl Alcohols

The synthesis of trityl alcohols and their derivatives has traditionally relied on well-established methods such as the reaction of Grignard reagents with benzophenone (B1666685) derivatives or Friedel-Crafts acylations followed by reduction. researchgate.netresearchgate.net Future research concerning 3,3'-Dimethyl-4''-methyltrityl alcohol will likely focus on refining these pathways to enhance sustainability and efficiency.

Key areas of development include:

Green Catalysis: Exploring the use of recyclable, non-toxic catalysts, such as ionic liquids or solid-supported acids, to replace traditional stoichiometric reagents like strong acids or bases. nih.govacs.org This approach aims to minimize waste and improve the environmental profile of the synthesis.

Solvent-Free and Microwave-Assisted Reactions: Investigating solvent-free reaction conditions or the use of microwave irradiation can significantly reduce reaction times, energy consumption, and the use of hazardous organic solvents. researchgate.net

Flow Chemistry: The implementation of continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates. This methodology is particularly advantageous for large-scale production.

Table 1: Comparison of Potential Synthetic Routes for Substituted Trityl Alcohols
Synthetic MethodPotential AdvantagesKey Research FocusIllustrative Catalyst
Grignard ReactionHigh C-C bond formation efficiencyUse of greener solvents (e.g., 2-MeTHF); minimizing metal wasteMagnesium
Friedel-Crafts AlkylationDirect arylation of a central carbonReplacement of traditional Lewis acids with recyclable alternativesZeolites, Ionic Liquids nih.gov
Microwave-Assisted SynthesisRapid reaction times, reduced energy useOptimization of reaction conditions for high selectivityVarious catalysts under solvent-free conditions researchgate.net
Flow ChemistryEnhanced safety, scalability, and process controlReactor design and optimization for multi-step synthesisImmobilized catalysts

Exploration of New Catalytic Applications for Trityl-Based Systems

The triphenylmethyl (trityl) cation is a stable carbocation that can function as a potent organic Lewis acid catalyst in a variety of chemical transformations. thieme-connect.combohrium.com The electronic properties of the 3,3'-Dimethyl-4''-methyltrityl cation, derived from its parent alcohol, are expected to be finely tuned by the electron-donating methyl groups. This modulation could enhance its catalytic activity and selectivity.

Future research in this area could explore:

Lewis Acid Catalysis: The cation of this compound could be investigated as a catalyst for reactions such as Diels-Alder, aldol, and Friedel-Crafts reactions. researchgate.netmdpi.com The increased stability of this substituted cation may allow for lower catalyst loadings and milder reaction conditions compared to the parent trityl cation.

Asymmetric Catalysis: The development of chiral versions of substituted trityl cations is a significant challenge but holds immense potential for asymmetric carbocation catalysis. researchgate.net Attaching chiral auxiliaries to the trityl framework could enable enantioselective transformations.

Photoredox Catalysis: Trityl radicals and cations can participate in single-electron transfer (SET) processes. Investigating the photophysical properties of 3,3'-Dimethyl-4''-methyltrityl derivatives could lead to their use as organic photoredox catalysts for novel bond-forming reactions. organic-chemistry.org

Integration of this compound into Bio-Organic and Medicinal Chemistry Research as a Chemical Tool

Trityl groups are widely used as protecting groups for primary alcohols, particularly in the synthesis of oligonucleotides and carbohydrates, due to their steric bulk and acid lability. total-synthesis.comontosight.ai The specific substitution pattern of this compound could offer advantages in these and other bio-organic applications.

Emerging research directions include:

Fine-Tuned Protecting Groups: The methyl substitutions can alter the lipophilicity and the acid-lability of the trityl group. This allows for the development of protecting groups with tailored properties for complex, multi-step syntheses of bioactive molecules. total-synthesis.comthieme.de

Bioconjugation and Labeling: Bifunctional trityl derivatives can be used for cross-linking biomolecules or as fluorescent labels. researchgate.netnih.govglenresearch.com this compound could serve as a scaffold for creating novel probes for biological imaging or diagnostics.

Drug Delivery and Prodrugs: The trityl moiety can be incorporated into prodrug strategies to improve the pharmacokinetic properties of therapeutic agents. nih.gov The lipophilicity imparted by the methyl groups could enhance cell membrane permeability.

Paramagnetic Probes: Stable trityl radicals are utilized as spin probes for in vivo electron paramagnetic resonance (EPR) imaging. nih.govnih.gov Derivatives of this compound could be developed into novel paramagnetic contrast agents.

Advanced Material Applications of Trityl Derivatives Beyond Conventional Uses

The unique structural and electronic properties of the trityl framework make it an attractive building block for advanced functional materials. The substitution pattern of this compound can influence solid-state packing, charge transport, and optical properties.

Potential applications in materials science are:

Molecular Electronics: Polychlorinated trityl radicals have been studied for their implementation in molecular switches and electronic junctions. rsc.org The electronic properties of materials derived from this compound could be tuned for applications in organic electronics.

Porous Organic Polymers: The rigid, three-dimensional structure of the trityl group can be used to construct microporous polymers for gas storage, separation, or catalysis. The methyl groups would influence the pore size and surface properties of such materials.

Crystal Engineering: The bulky nature of the trityl group can be exploited as a supramolecular protective group to direct the assembly of molecules in the solid state, a concept known as crystal engineering. researchgate.netmdpi.com

Computational Design and Optimization of Trityl Alcohol Derivatives for Specific Applications

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental efforts, thereby accelerating the discovery of new functional compounds. ethz.ch

For this compound and its derivatives, computational studies could focus on:

Predicting Catalytic Activity: Density Functional Theory (DFT) calculations can be used to predict the stability and Lewis acidity of the corresponding trityl cation. This information can help in selecting the most promising candidates for specific catalytic applications.

Modeling Material Properties: Computational simulations can predict the electronic band structure, charge mobility, and optical properties of materials incorporating the 3,3'-Dimethyl-4''-methyltrityl moiety.

Rational Design of Bio-Organic Tools: Molecular modeling can be employed to design trityl-based protecting groups with optimized steric and electronic properties for specific substrates or to design linkers for bioconjugation with ideal geometries. researchgate.netresearchgate.net

Table 2: Predicted Properties and Potential Applications Guided by Computational Design
Derivative ClassKey Property to OptimizeComputational MethodTarget Application
Chiral Trityl CatalystsEnantiomeric excess (ee) of productTransition state modeling, DFTAsymmetric Synthesis researchgate.net
Trityl-based PolymersPore size distribution, gas affinityMolecular dynamics, Grand Canonical Monte CarloGas Separation
Trityl Protecting GroupsAcid-lability, steric hindranceCalculation of deprotection energy barriersOligonucleotide Synthesis total-synthesis.com
Trityl Radical ProbesSpin density distribution, stabilityEPR spectra simulation (DFT)Biomedical Imaging nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3,3'-Dimethyl-4''-methyltrityl alcohol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of trityl alcohol derivatives typically involves Friedel-Crafts alkylation or Grignard reactions. For this compound, a plausible route includes the alkylation of a substituted benzyl alcohol precursor with a methylating agent (e.g., methyl iodide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity. Kinetic studies should monitor intermediate stability to optimize reaction time .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural validation. For this compound:
  • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (substituted phenyl groups) and methyl groups at δ 2.1–2.4 ppm.
  • ¹³C NMR : Aromatic carbons appear at 120–140 ppm, with methyl carbons at 20–25 ppm.
    High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 330.1984). Purity should be verified via HPLC (C18 column, methanol/water mobile phase) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light and oxidation due to its trityl core. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Degradation products (e.g., ketones from oxidation) can be monitored using thin-layer chromatography (TLC) with UV visualization. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The methyl substituents introduce steric hindrance, reducing accessibility to the trityl carbon. Electronic effects from the methyl groups (electron-donating) stabilize the carbocation intermediate, favoring SN1 mechanisms. Computational studies (DFT at B3LYP/6-31G* level) can model charge distribution and transition states. Experimentally, compare reaction rates with less substituted analogs (e.g., triphenylmethanol) in polar protic solvents (e.g., ethanol) .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies often arise from impurities or solvent polarity mismatches. Use a standardized protocol:

Prepare saturated solutions in solvents (e.g., DMSO, acetone, hexane) at 25°C.

Filter through 0.22 µm PTFE membranes.

Quantify solubility via gravimetric analysis or UV-Vis calibration curves.
Statistical tools (e.g., ANOVA) can identify outliers, while Hansen solubility parameters rationalize solvent interactions .

Q. How can factorial design optimize the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : A 2³ factorial design can evaluate factors: catalyst loading (5–10 mol%), temperature (25–40°C), and solvent polarity (THF vs. toluene). Response variables include enantiomeric excess (HPLC with chiral column) and yield. Pareto charts identify significant interactions (e.g., temperature-catalyst synergy). Follow-up Response Surface Methodology (RSM) refines optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.